molecular formula C19H24N2O2 B11394637 N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-3-methylbenzamide

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-3-methylbenzamide

Cat. No.: B11394637
M. Wt: 312.4 g/mol
InChI Key: XYFLGNDISNVPNS-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-3-methylbenzamide is a synthetic organic compound with a complex structure It features a dimethylamino group, a methoxyphenyl group, and a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-3-methylbenzamide typically involves a multi-step process:

    Formation of the Intermediate: The initial step often involves the reaction of 2-methoxybenzaldehyde with dimethylamine to form the corresponding imine.

    Reduction: The imine is then reduced to the amine using a reducing agent such as sodium borohydride.

    Acylation: The resulting amine is acylated with 3-methylbenzoyl chloride in the presence of a base like triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-3-methylbenzamide can undergo various chemical reactions:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The amide group can be reduced to an amine using lithium aluminum hydride.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-3-methylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with various biological targets.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-3-methylbenzamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules and influence various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(dimethylamino)ethyl]-3-methylbenzamide
  • N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-3-methylbenzamide
  • N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-methylbenzamide

Uniqueness

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-3-methylbenzamide is unique due to the specific positioning of its functional groups, which can result in distinct chemical and biological properties compared to its analogs. The presence of the methoxy group in the ortho position relative to the dimethylamino group can influence its reactivity and interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H24N2O2

Molecular Weight

312.4 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-3-methylbenzamide

InChI

InChI=1S/C19H24N2O2/c1-14-8-7-9-15(12-14)19(22)20-13-17(21(2)3)16-10-5-6-11-18(16)23-4/h5-12,17H,13H2,1-4H3,(H,20,22)

InChI Key

XYFLGNDISNVPNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC(C2=CC=CC=C2OC)N(C)C

Origin of Product

United States

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